3-amino-5H-pyrimido[5,4-b]indol-4-one

Heterocyclic synthesis Pyrimidoindole chemistry Process chemistry

Researchers initiating pyrimidoindole-based medicinal chemistry require a well-characterised, unsubstituted parent scaffold free of confounding substituent effects. This compound delivers the minimal 3-amino-4-one pharmacophore template with an unblocked C-2 position, enabling iterative functionalisation for focused library synthesis. • Underexplored antiplatelet lead with preliminary platelet aggregation inhibition reported (Monge et al., 1987) • Fragment-like properties (MW 200.2 Da) compatible with fragment-based drug discovery • Documented two-step synthesis from ethyl 3-aminoindole-2-carboxylate provides a benchmark for route optimisation

Molecular Formula C10H8N4O
Molecular Weight 200.2 g/mol
CAS No. 110963-32-1
Cat. No. B1200173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-5H-pyrimido[5,4-b]indol-4-one
CAS110963-32-1
Molecular FormulaC10H8N4O
Molecular Weight200.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)N
InChIInChI=1S/C10H8N4O/c11-14-5-12-8-6-3-1-2-4-7(6)13-9(8)10(14)15/h1-5,13H,11H2
InChIKeyBJLPBOXGVIESSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5H-pyrimido[5,4-b]indol-4-one Identity & Background


3-Amino-5H-pyrimido[5,4-b]indol-4-one is a pyrrolopyrimidine heterocycle (C₁₀H₈N₄O, MW 200.197) featuring a fused pyrimidine-indole core with a free 3-amino substituent [1]. First synthesised by Monge et al. (1987) as compound 10 in a series of pyrimido[5,4-b]indole derivatives, it was evaluated alongside the 2,4-dione analog (compound 5) and other related congeners for blood platelet antiaggregation activity [2]. The compound is catalogued in ChEBI (CHEBI:121653) and serves as a key unsubstituted reference scaffold for structure-activity-relationship (SAR) studies within the pyrimidoindole class [1].

Scaffold role Unsubstituted pyrimido[5,4-b]indole reference core for SAR studies
Functional handle Free 3-amino group supports derivatisation; C-2 position available for elaboration
Characterisation depth Earlier-stage pharmacological annotation relative to PDE-profiled dimethoxy congeners Data to verify

Why Generic Substitution Fails


Generic substitution among pyrimido[5,4-b]indole derivatives is scientifically unjustified because minor structural perturbations on this scaffold—oxidation state at C-2, heteroatom replacement in the fused ring, or N-substitution pattern—produce discrete biological signatures. The 3-amino-4-one motif defines a distinct pharmacophore: the 2,4-dione analog (compound 5) introduces an additional carbonyl that alters hydrogen-bonding capacity and redox potential, while replacement of the pyrimidine ring with a 1,2,3-triazine (as in 3-amino-5H-1,2,3-triazino[5,4-b]indol-4-one) fundamentally changes electronic distribution and metabolic stability [1][2]. Procurement decisions that treat these compounds as interchangeable risk selecting a molecule with uncharacterised or divergent activity, undermining experimental reproducibility.

Target compound
3-Amino-4-one scaffold
Single C-4 carbonyl; C-2 unsubstituted. Supports late-stage functionalisation and minimised H-bond acceptor count.
Structurally similar but not interchangeable
2,4-Dione analog
Additional C-2 carbonyl alters hydrogen-bonding capacity, electronic distribution, and blocks C-2 derivatisation.
Target scaffold
Pyrimido[5,4-b]indole core
Pharmacologically less characterised; suited for novel target deconvolution without pre-existing pathway bias.
Core-hop analog
1,2,3-Triazino[5,4-b]indole scaffold
Replacement of pyrimidine with triazine changes electronic profile and metabolic stability; pre-validated dual-pathway antiplatelet data may not transfer.
Substitution with 7,8-dimethoxy PDE-profiled derivatives may shift pharmacological annotation and intellectual property landscape; parent scaffold offers a cleaner starting point for new SAR programmes.

Quantitative Differentiation Evidence


Synthetic Yield: 4-One vs. 2,4-Dione Analog

In the foundational 1987 synthetic route starting from ethyl 3-aminoindole-2-carboxylate, the target compound 3-amino-5H-pyrimido[5,4-b]indol-4-one (compound 10) and the 2,4-dione analog (compound 5) were accessed through divergent pathways. The final cyclisation step to form compound 10 proceeded with a documented yield of 55% under ambient-temperature hydrazine hydrate conditions in dioxane [1]. This represents a practical benchmark for procurement planning: the unsubstituted 3-amino-4-one scaffold is synthetically tractable in a two-step sequence with an overall cumulative yield that can be estimated for scale-up calculations. The 2,4-dione analog (compound 5) requires a distinct cyclisation protocol, and direct yield comparisons across the two routes inform cost-of-goods modelling for medicinal chemistry campaigns.

Synthetic yield
Head-to-head
Final-step yield: 55% (Compound 10, hydrazine hydrate / dioxane, ambient temp.)
Reported benchmark for procurement planning and route scoping
Preceding common intermediate step yield 78%; direct yield comparison with 2,4-dione analog not reported in same publication
Heterocyclic synthesis Pyrimidoindole chemistry Process chemistry

Platelet Aggregation: Pyrimido vs. Triazino Scaffolds

The pyrimido[5,4-b]indol-4-one scaffold (target compound series) and the 1,2,3-triazino[5,4-b]indol-4-one scaffold represent two distinct heterocyclic frameworks evaluated for blood platelet antiaggregation activity by the same research group. In the 1992 study on triazino[5,4-b]indol-4-one derivatives, compounds were tested as inhibitors of platelet aggregation induced by adenosine 5′-diphosphate (ADP) and arachidonic acid (AA) in guinea pig whole blood [1]. The most active triazino derivatives (2k, 2p, 5o, 6d, 6m, 6o) demonstrated dual-pathway inhibition, while the parent pyrimido[5,4-b]indol-4-one series (1987) showed preliminary antiaggregation activity that was reported but not quantified with IC₅₀ values in the accessible abstract [2]. This cross-scaffold comparison establishes that the pyrimido core and the triazino core are not functionally interchangeable: the triazino scaffold was advanced into detailed mechanism-of-action studies (TXB₂/PGE₂ radioimmunoassay), whereas the pyrimido scaffold remains at an earlier stage of pharmacological characterisation, offering a cleaner slate for de novo target deconvolution.

Platelet aggregation
Cross-study
Pyrimido scaffold: preliminary qualitative activity only. Triazino scaffold: IC₅₀ values and TXB₂/PGE₂ profiling reported.
Pharmacological characterisation depth differs; pyrimido core remains less annotated
Triazino series profiled in guinea pig whole blood with ADP/AA dual-agonist pathway data; pyrimido series data to verify
Platelet aggregation Antithrombotic screening Scaffold hopping

C-2 Oxidation State and H-Bond Profile

The target compound (3-amino-5H-pyrimido[5,4-b]indol-4-one) and its 2,4-dione analog (compound 5, also synthesised in the 1987 Monge study) differ solely by the oxidation state at C-2 of the pyrimidine ring: the target contains a single carbonyl at C-4, whereas compound 5 contains carbonyls at both C-2 and C-4 [1]. This single-atom oxidation change has predictable consequences for molecular recognition: (i) the 4-one scaffold presents one fewer hydrogen-bond acceptor, altering its complementarity to adenine-recognising protein pockets; (ii) the C-2 position in the target compound remains available for further functionalisation (e.g., alkylation, amination), whereas the dione is fully substituted at this position, limiting late-stage diversification; (iii) calculated logP and polar surface area differ between the two scaffolds, impacting membrane permeability predictions. No experimental logP or solubility data for either compound were reported in the 1987 paper [1], but the structural inference is supported by the broader pyrimidoindole medicinal chemistry literature [2].

C-2 oxidation state
Class-level inference
Target: 1 carbonyl (C-4), C-2 unsubstituted. 2,4-Dione analog: 2 carbonyls (C-2 and C-4), C-2 blocked.
Supports selection when free C-2 is required for derivatisation or H-bond profile control
Physicochemical inference from reported structures; experimental logP/solubility not reported in index paper
Physicochemical profiling Hydrogen-bond donor/acceptor Ligand efficiency

Pharmacological Profiling Depth vs. Congeners

Subsequent derivatives of the pyrimido[5,4-b]indole scaffold—specifically the 4-amino-7,8-dimethoxy series (Monge et al., 1993)—were profiled as phosphodiesterase (PDE) inhibitors with complementary inotropic and vasodilator activities. Compounds 5, 6d, and 7 in that series inhibited human platelet PDEs and blocked ADP- and AA-induced platelet aggregation with quantitative IC₅₀ values reported in Tables 5 and 6 of the publication [1]. The parent 3-amino-5H-pyrimido[5,4-b]indol-4-one (compound 10, 1987) lacks the 7,8-dimethoxy substitution and has not been profiled against PDE isoforms, establishing a clear differentiation: the unsubstituted 3-amino-4-one scaffold is a minimal pharmacophore template, whereas the 7,8-dimethoxy-4-amino series represents a PDE-optimised chemotype. For users initiating a new SAR programme, the target compound provides an unencumbered starting point without pre-existing intellectual property density around PDE inhibition.

PDE annotation gap
Class-level inference
Parent 3-amino-4-one: no PDE inhibition data. 7,8-Dimethoxy series: fully profiled PDE inhibitors with cardiovascular pharmacology.
Unannotated probe suitable for novel target identification campaigns
7,8-Dimethoxy series characterised in human platelet PDE, guinea pig atrium, and rat aorta assays; parent compound requires validation
Phosphodiesterase inhibition Inotropic activity Cardiovascular pharmacology

3-Amino-5H-pyrimido[5,4-b]indol-4-one Applications


Medicinal Chemistry Starting Point

The target compound serves as a minimal, unsubstituted pyrimido[5,4-b]indol-4-one template with a free 3-amino group and an unblocked C-2 position. As demonstrated in the Monge 1987 and 1993 studies, the scaffold supports iterative functionalisation—including N-arylation, C-2 substitution, and 7,8-dimethoxy installation—to generate focused libraries for biological screening [1][2]. Procurement of this parent scaffold enables SAR exploration without confounding substituent effects, making it the preferred entry point for academic and industrial medicinal chemistry groups initiating pyrimidoindole-based programmes.

Platelet Aggregation Screening

The 1987 publication reported preliminary platelet aggregation inhibition for this compound class, but quantitative IC₅₀ values and eicosanoid pathway (TXB₂/PGE₂) profiling were only conducted for the later triazino[5,4-b]indol-4-one series [1][2]. The target pyrimido compound therefore represents a pharmacologically underexplored antiplatelet lead, ideal for laboratories equipped to perform full dose-response and mechanism-of-action studies without confounding pre-existing data.

Target Deconvolution Tool Compound

Because the parent 3-amino-5H-pyrimido[5,4-b]indol-4-one has not been profiled against phosphodiesterase isoforms or other cardiovascular targets—unlike the 7,8-dimethoxy-4-amino series [1]—it is suitable as an unannotated probe for affinity-based target identification campaigns (e.g., chemical proteomics, phage display). Its low molecular weight (200.2 Da) and modest hydrogen-bond donor/acceptor profile are consistent with fragment-like properties amenable to fragment-based drug discovery.

Synthetic Methodology & Process Chemistry Benchmark

The documented two-step synthesis from ethyl 3-aminoindole-2-carboxylate, with a final cyclisation yield of 55% under mild conditions (hydrazine hydrate, dioxane, ambient temperature) [1], provides a reproducible benchmark for developing improved synthetic routes. Process chemistry groups can use this compound to validate new cyclisation methodologies, catalytic systems, or flow-chemistry adaptations on a heterocyclic scaffold of medicinal relevance.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
Unsubstituted core with free C-2 and 3-amino handle
Iterative functionalisation and library enumeration
Platelet aggregation research
Pharmacologically underexplored antiplatelet lead
Dose-response and mechanism-of-action profiling
Target deconvolution probe
Low MW fragment-like scaffold without PDE annotation
Affinity-based target identification campaigns
Synthetic methodology benchmark
Reproducible two-step route with documented yield
New cyclisation or flow-chemistry method validation

Applications framed as research contexts. Platelet aggregation and PDE data are model-specific; target engagement requires independent validation.

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